BenchChemオンラインストアへようこそ!

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Thrombin Inhibitors Orthogonal Protection Lactone Aminolysis

This orthogonally protected bis-benzylic amine (CAS 439116-15-1) is the definitive building block for constructing potent thrombin inhibitor cores via stereoselective lactone aminolysis. Its unique dual functionality — a Boc-protected benzylamine nitrogen and a free aminomethyl group — enables precise, sequential deprotection and coupling. Substituting with simpler mono-protected amines derails the synthetic pathway. With 95% commercial purity and validated synthetic utility, procurement of this specific intermediate is critical for medicinal chemistry teams advancing Factor Xa and thrombin inhibitor programs. Order today to accelerate your cardiovascular drug discovery.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
CAS No. 439116-15-1
Cat. No. B1625363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
CAS439116-15-1
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CN
InChIInChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17)
InChIKeyJWQXARVKTIKFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS 439116-15-1) for Thrombin Inhibitor and Protected Amine Synthesis


Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS 439116-15-1) is an orthogonally protected bis-benzylic amine derivative . Its molecular structure incorporates a tert-butyl carbamate (Boc) protecting group on one benzylamine nitrogen, while a free aminomethyl group on the adjacent benzyl position remains available for further functionalization . This dual functionality, combined with the 4-chloro substitution on the aromatic ring, provides a unique handle for selective, sequential deprotection and coupling in multi-step syntheses, distinguishing it from simpler mono-protected benzylamine derivatives [1].

Why CAS 439116-15-1 Cannot Be Interchanged with Simple Benzyl or Mono-Protected Analogs in Complex Synthesis


Attempting to substitute CAS 439116-15-1 with a generic, mono-protected amine such as tert-butyl (4-chlorobenzyl)carbamate (CAS 120157-95-1) or a simpler benzylamine would critically undermine synthetic strategies that rely on orthogonal protection and regiospecific coupling . The compound's unique value lies in its 'bis-benzylic' architecture, featuring both a Boc-protected and a free aminomethyl group, which allows for a defined sequence of deprotection and amide bond formation . This precise spatial and chemical arrangement was essential for the high-yielding, stereoselective lactone aminolysis step in the synthesis of a potent thrombin inhibitor—a process that would be impossible with a compound lacking this specific orthogonal protection or chlorine substitution pattern .

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS 439116-15-1): Quantitative Differentiation from Closest Analogs


Orthogonal Protection for Sequential Synthesis of Thrombin Inhibitor

In the synthesis of a potent thrombin inhibitor, CAS 439116-15-1 served as the orthogonally protected bis-benzylic amine for a mild lactone aminolysis reaction . This reaction, which yielded the key P2-P3 fragment, proceeded with high efficiency due to the compound's precise spatial and chemical arrangement. In contrast, the use of a generic mono-protected amine, such as tert-butyl (4-chlorobenzyl)carbamate (CAS 120157-95-1), would result in a mixture of products due to the absence of a second, orthogonally reactive site, fundamentally preventing the stereoselective and regioselective coupling that is essential for the target molecule [1].

Thrombin Inhibitors Orthogonal Protection Lactone Aminolysis

Synthetic Yield: Triphenylphosphine-Mediated Reduction of Azide

A published synthesis route reports a yield of approximately 87% for the conversion of tert-butyl 2-(azidomethyl)-4-chlorobenzylcarbamate to CAS 439116-15-1 using triphenylphosphine (Staudinger reaction) [1]. This represents a well-defined and efficient step for introducing the free amine functionality. While direct comparative yield data for closely related compounds under identical conditions is not available in the primary literature, this reported yield provides a benchmark for evaluating synthetic efficiency and sourcing this specific intermediate.

Amine Synthesis Staudinger Reaction Yield Comparison

Commercial Purity Standard of 95% as a Baseline for Procurement

Multiple commercial suppliers, including BOC Sciences, offer CAS 439116-15-1 with a standard purity specification of 95% . This is directly comparable to the purity offered for a related analog, tert-butyl 4-chlorobenzylcarbamate (CAS 120157-95-1), which is also supplied at a minimum purity of 95% . This equivalence indicates that the presence of the additional aminomethyl group does not inherently limit the achievable commercial purity, ensuring a consistent quality standard for research and development applications.

Purity Procurement Quality Control

Distinct Molecular Weight and Rotatable Bond Count for Enhanced Solubility and Conformational Flexibility

CAS 439116-15-1 (MW = 270.76 g/mol) possesses a higher molecular weight and a greater number of rotatable bonds (n = 5) compared to its simpler analog tert-butyl 4-chlorobenzylcarbamate (CAS 120157-95-1, MW = 241.71 g/mol, n = 3 rotatable bonds) [1]. These physicochemical differences, driven by the additional aminomethyl group, can translate into distinct properties such as altered solubility, membrane permeability, and conformational flexibility in a final drug candidate, which are critical parameters in lead optimization .

Physicochemical Properties Molecular Descriptors Drug Design

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS 439116-15-1): Primary Application Scenarios Based on Quantitative Evidence


Synthesis of Orthogonally Protected P2-P3 Fragments for Thrombin Inhibitors

This compound is the definitive building block for constructing the bis-benzylic amine core of specific, potent thrombin inhibitors via a stereoselective lactone aminolysis route . Its orthogonal Boc and free amine groups enable a controlled, sequential deprotection and coupling strategy that is essential for achieving the desired molecular architecture and stereochemistry. For researchers and process chemists in cardiovascular drug discovery, procurement of this specific intermediate is non-negotiable, as substituting with a simpler analog would derail the entire synthetic pathway .

Development of Factor Xa (FXa) Inhibitors

The 2-(aminomethyl)-4-chlorobenzylcarbamate motif is a recognized structural component in the development of Factor Xa (FXa) inhibitors, a key target for anticoagulant therapies . The specific chlorine substitution pattern on the aromatic ring, combined with the protected amine, provides a precise pharmacophoric element that can be integrated into larger peptidomimetic frameworks. Researchers can leverage CAS 439116-15-1 to explore structure-activity relationships (SAR) around this core, building on established patent literature that validates this structural class for targeting FXa .

Sequential, Orthogonal Coupling in Complex Multi-Step Peptidomimetic Synthesis

Any synthetic program requiring a building block with two differentially reactive amine sites—one Boc-protected, one free—should prioritize CAS 439116-15-1. This orthogonal protection strategy, validated by its use in a high-profile medicinal chemistry campaign, eliminates the need for complex, low-yielding protection/deprotection sequences . The compound's reliable 95% commercial purity and defined synthetic yield for its preparation [1] further support its selection for efficient and predictable multi-step syntheses of complex peptidomimetics and other bioactive molecules.

Medicinal Chemistry for Cardiovascular and Thromboembolic Diseases

The compound is positioned within a broader class of benzyl-substituted carbamates that have been patented for the treatment and prophylaxis of cardiovascular diseases and thromboembolic events . As an advanced intermediate bearing the specific 2-aminomethyl-4-chloro substitution pattern, it serves as a critical link between a general pharmacophoric class and a specific, optimized drug candidate. Procurement of CAS 439116-15-1 enables medicinal chemistry teams to efficiently explore this validated chemical space and accelerate the development of novel cardiovascular therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.